

Application Notes and Protocols: Regioselective C-H Bond Fluorination with NFSI

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Compound of Interest		
Compound Name:	N-Fluorobenzenesulfonimide	
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Introduction

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Direct C-H bond fluorination has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized substrates. **N-Fluorobenzenesulfonimide** (NFSI) is a widely used electrophilic fluorinating agent due to its stability, commercial availability, and ease of handling.[1][2][3] This document provides detailed application notes and protocols for the regioselective C-H bond fluorination of (hetero)aromatic and aliphatic compounds using NFSI with various transition metal catalysts.

Palladium-Catalyzed Regioselective C-H Fluorination

Palladium catalysis has been instrumental in the development of regioselective C-H functionalization reactions. In the context of C-H fluorination with NFSI, palladium catalysts, often in conjunction with directing groups, enable precise control over the site of fluorination, typically favoring the ortho-position.[4]

Application Notes:





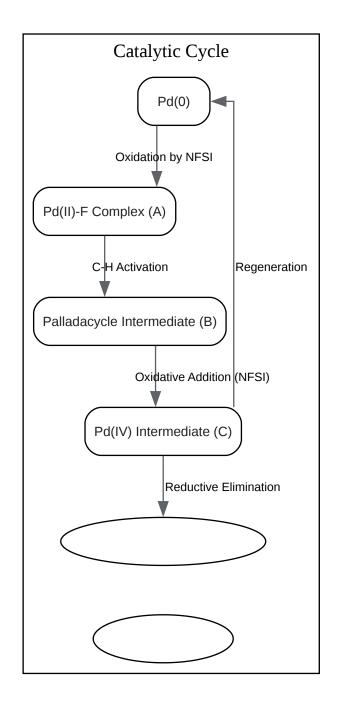


Palladium-catalyzed C-H fluorination with NFSI is particularly effective for substrates containing nitrogen-based directing groups, such as pyridines, pyrazoles, quinolines, and benzothiazoles. [4][5] The choice of palladium source, ligands, and additives can significantly influence the reaction efficiency and selectivity. For instance, Pd(OAc)₂ and Pd(PPh₃)₄ have been shown to be effective catalysts.[4] The addition of acids like trifluoroacetic acid (TFA) or promoters such as L-proline can be crucial for achieving high yields.[4] These reactions generally require elevated temperatures.[4]

Catalytic Cycle for Palladium-Catalyzed C-H Fluorination

The proposed mechanism for the palladium-catalyzed ortho-C-H fluorination of 2-arylbenzo[d]thiazoles with NFSI is initiated by the formation of a Pd(II) fluoride complex. This is followed by C-H activation to form a palladacycle intermediate. Oxidative addition of NFSI generates a Pd(IV) intermediate, which then undergoes reductive elimination to yield the fluorinated product and regenerate the active palladium catalyst.[4]





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Caption: Proposed catalytic cycle for Pd-catalyzed ortho-C-H fluorination.

Quantitative Data Summary



Entry	Substrate	Catalyst System	Solvent	Temp (°C)	Yield (%)	Ref
1	2- Phenylquin oxaline	Pd(OAc)₂/ TFA	MeNO ₂ /Me	110	75	[4]
2	2- Phenylben zo[d]oxazol e	Pd(OAc)₂/ TFA	MeNO₂/Me CN	110	68	[4]
3	2- Phenylben zo[d]thiazol e	Pd(PPh₃)₄/ L-proline	Cyclohexa ne	80	72	[4]
4	1- Phenylpyra zole	Pd(OAc)2	PhCF₃	80	85	[4]
5	Phenyl(oxa zoline)	Pd(NO₃)₂/ AgNO₃	DCE	80	65	[4]

Experimental Protocol: Ortho-Fluorination of 2-Phenylbenzo[d]thiazole[4]

- To an oven-dried reaction tube, add 2-phenylbenzo[d]thiazole (0.2 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.01 mmol, 5 mol %), and L-proline (0.04 mmol, 20 mol %).
- Add NFSI (0.4 mmol, 2.0 equiv).
- Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous cyclohexane (2.0 mL).
- Seal the tube and heat the reaction mixture at 80 °C for 12 hours.



- After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ortho-fluorinated product.

Iron-Catalyzed Regioselective C-H Fluorination

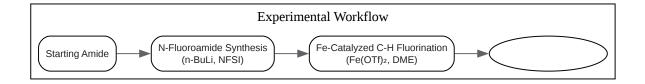
Iron, being an earth-abundant and low-cost metal, offers a more sustainable alternative to precious metal catalysts. Iron-catalyzed C-H fluorination with NFSI has been developed for various C(sp³)-H bonds, including benzylic, allylic, and unactivated aliphatic sites, often directed by an amide group.[6][7]

Application Notes:

Iron-catalyzed C-H fluorination often proceeds via a radical mechanism.[6] The use of a directing group, such as an N-fluoroamide, can facilitate regioselective fluorination through a 1,5-hydrogen atom abstraction process.[6] Iron(II) triflate (Fe(OTf)₂) is a commonly used catalyst for these transformations.[6][7] The reactions are typically performed under mild conditions and exhibit broad functional group tolerance.[6]

Experimental Workflow

The general workflow for iron-catalyzed directed C-H fluorination involves the synthesis of the N-fluoroamide substrate followed by the iron-catalyzed fluorination step.



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Caption: General workflow for iron-catalyzed directed C-H fluorination.



Quantitative Data Summary						
Entry	Substrate (N- Fluoroam ide derived from)	Catalyst	Solvent	Temp (°C)	Yield (%)	Ref
1	N-(2- methylbenz yl)pivalami de	Fe(OTf)2 (10 mol%)	DME	40	86	[6]
2	N- (cyclohexyl methyl)piva lamide	Fe(OTf)2 (10 mol%)	DME	40	75	[6]
3	N- (cyclopropy Imethyl)piv alamide	Fe(OTf) ₂ (10 mol%)	DME	40	68	[6]
4	N- (cinnamyl) pivalamide	Fe(OTf) ₂ (10 mol%)	DME	40	55	[6]

Experimental Protocol: Benzylic C-H Fluorination of N-fluoro-N-(2-methylbenzyl)pivalamide[6]

Part A: Synthesis of N-fluoro-N-(2-methylbenzyl)pivalamide

- Dissolve N-(2-methylbenzyl)pivalamide (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.
- Cool the solution to -78 °C.
- Add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise.



- Stir the mixture at -78 °C for 30 minutes.
- Add a solution of NFSI (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) dropwise.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify the crude product by column chromatography to obtain the N-fluoroamide.

Part B: Iron-Catalyzed Fluorination

- To a vial, add the N-fluoro-N-(2-methylbenzyl)pivalamide (0.5 mmol, 1.0 equiv) and Fe(OTf)₂ (0.05 mmol, 10 mol %).
- Add anhydrous 1,2-dimethoxyethane (DME) (5 mL).
- Stir the reaction mixture at 40 °C for 1 hour.
- Cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.
- Concentrate the eluate and purify by column chromatography to yield the fluorinated product.

Manganese-Catalyzed Regioselective C-H Fluorination

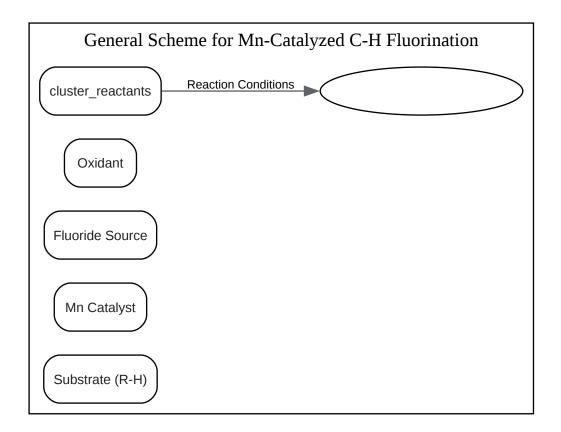
Manganese catalysts provide another cost-effective and environmentally benign option for C-H fluorination. Manganese porphyrin and salen complexes have been successfully employed for the fluorination of both aliphatic and benzylic C-H bonds.[8][9][10] Unlike many other methods that use electrophilic fluorine sources like NFSI directly, some manganese-catalyzed systems utilize nucleophilic fluoride sources in the presence of an oxidant, though NFSI can also be employed in certain contexts.[8][11]



Application Notes:

Manganese-catalyzed C-H fluorination can exhibit excellent regioselectivity, often favoring the fluorination of weaker C-H bonds (e.g., tertiary > secondary > primary).[8] The choice of the manganese complex (porphyrin vs. salen) can influence the selectivity for aliphatic versus benzylic C-H bonds.[8] These reactions are valuable for late-stage fluorination of complex molecules due to their good functional group tolerance.[8][9]

General Reaction Scheme



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Caption: General scheme for manganese-catalyzed C-H fluorination.

Quantitative Data Summary (Manganese-Catalyzed Benzylic Fluorination)



Entry	Substra te	Catalyst	Fluoride Source	Oxidant	Solvent	Yield (%)	Ref
1	Ethylben zene	Mn(salen)Cl	Et₃N⋅3HF / AgF	lodosylbe nzene	MeCN	65	[8]
2	Tetralin	Mn(salen)Cl	Et₃N⋅3HF / AgF	lodosylbe nzene	MeCN	72	[8]
3	Indane	Mn(salen)Cl	Et₃N⋅3HF / AgF	lodosylbe nzene	MeCN	78	[8]
4	4-Ethyl- anisole	Mn(salen)Cl	Et₃N⋅3HF / AgF	lodosylbe nzene	MeCN	60	[8]

Experimental Protocol: Manganese-Catalyzed Benzylic C-H Fluorination of Indane[8]

- In a glovebox, add Mn(salen)Cl (0.02 mmol, 5 mol %) and AgF (0.6 mmol, 1.5 equiv) to a
 vial.
- Remove the vial from the glovebox and add indane (0.4 mmol, 1.0 equiv) and iodosylbenzene (0.8 mmol, 2.0 equiv).
- Add anhydrous acetonitrile (2.0 mL).
- Add triethylamine trihydrofluoride (Et₃N·3HF) (1.2 mmol, 3.0 equiv) to the mixture.
- Stir the reaction vigorously at room temperature for 1 hour.
- Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over Na₂SO₄, filter, and concentrate.



 Purify the crude product by flash column chromatography on silica gel to afford 1fluoroindane.

Conclusion

Regioselective C-H bond fluorination using NFSI is a rapidly evolving field, with palladium, iron, and manganese catalysts offering complementary approaches to this important transformation. The choice of catalyst and reaction conditions allows for the selective fluorination of a wide range of substrates, from simple arenes to complex, biologically active molecules. The protocols and data presented herein provide a practical guide for researchers to implement these powerful synthetic methods in their own work.

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